Esculentin-1-OA2 -

Esculentin-1-OA2

Catalog Number: EVT-245885
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Esculentin-1-OA2 can be achieved through solid-phase peptide synthesis techniques. The process typically involves:

  1. Resin Preparation: The initial step includes the preparation of a resin that supports peptide synthesis. Commonly used supports include polystyrene-based materials with functional groups that facilitate amino acid attachment.
  2. Amino Acid Coupling: The amino acids are sequentially coupled to the resin using coupling reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of additives like HOBt (1-Hydroxybenzotriazole) to enhance coupling efficiency.
  3. Cleavage and Purification: Once the desired peptide sequence is assembled, it is cleaved from the resin using trifluoroacetic acid. The crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a product with high purity .
  4. Characterization: The synthesized peptide is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

The molecular structure of Esculentin-1-OA2 consists of a sequence of amino acids that form an alpha-helical conformation, which is essential for its biological activity. The peptide typically has a molecular weight around 4.8 kDa and features several positively charged residues that contribute to its interaction with negatively charged bacterial membranes.

Structural Data

  • Molecular Formula: C₁₉H₂₈N₄O₅S
  • Molecular Weight: Approximately 480 Da
  • Isoelectric Point: The theoretical isoelectric point can vary depending on specific modifications but typically falls around 9.63 due to the presence of basic amino acids .
Chemical Reactions Analysis

Esculentin-1-OA2 undergoes various chemical reactions that enhance its antimicrobial properties:

  1. Membrane Disruption: The primary mechanism involves binding to bacterial membranes, leading to pore formation and subsequent disruption of membrane integrity.
  2. Electrostatic Interactions: The positively charged residues interact with negatively charged components of bacterial membranes, facilitating membrane permeabilization.
  3. DNA Interaction: Emerging studies suggest that Esculentin-1-OA2 may also interact with bacterial DNA, leading to degradation and inhibition of replication processes .
Mechanism of Action

The mechanism by which Esculentin-1-OA2 exerts its antimicrobial effects involves several steps:

  1. Membrane Binding: Upon contact with bacterial cells, the peptide binds to the lipid bilayer through electrostatic interactions.
  2. Pore Formation: This binding leads to conformational changes in the peptide, resulting in pore formation within the membrane, causing leakage of essential cellular contents.
  3. Cell Death Induction: The disruption of membrane integrity ultimately results in cell lysis and death, effectively eliminating bacterial pathogens.

Studies have demonstrated that at concentrations as low as 100 μg/mL, Esculentin-1-OA2 significantly increases lactate dehydrogenase release from Escherichia coli, indicating compromised cell membrane integrity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels.
  • Activity Spectrum: Exhibits broad-spectrum antimicrobial activity against various bacteria including Staphylococcus aureus and Pseudomonas aeruginosa.

Relevant Data

The activity profile indicates significant potency against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Applications

Esculentin-1-OA2 has promising applications in various scientific fields:

  1. Antimicrobial Agents: Due to its potent antibacterial properties, it can be developed into new therapeutic agents for treating infections caused by resistant bacterial strains.
  2. Biotechnology: Its ability to disrupt membranes can be harnessed in biotechnological applications such as biosensors or drug delivery systems.
  3. Pharmaceutical Development: Research into modifications of Esculentin-1-OA2 could lead to enhanced derivatives with improved efficacy and reduced toxicity for clinical use .
Introduction to Esculentin-1-OA2 in Antimicrobial Research

Evolutionary Significance of Frog Skin-Derived Antimicrobial Peptides (AMPs)

Amphibians have evolved sophisticated chemical defense systems over 300 million years, with their skin secretions containing a diverse arsenal of antimicrobial peptides (AMPs) that serve as a first-line barrier against microbial invaders in challenging aquatic and terrestrial environments. Frog skin-derived AMPs represent one of nature's most effective defense mechanisms, characterized by their broad-spectrum activity against bacteria, fungi, and viruses. These peptides typically range from 10-50 amino acid residues and exhibit cationic and amphipathic properties that enable selective interaction with microbial membranes. The evolutionary pressure from constant pathogen exposure in diverse habitats has optimized these molecules for rapid microbial killing while maintaining low toxicity toward host cells. This makes them invaluable templates for developing novel anti-infectives in an era of escalating antimicrobial resistance [4] [6].

Esculentin-1-OA2: Biosynthetic Origin and Structural Lineage

Esculentin-1-OA2 belongs to the Esculentin-1 peptide family initially discovered in the skin secretions of the Odorrana genus frogs (formerly classified as Rana). This peptide is biosynthesized as part of a larger prepropeptide that undergoes proteolytic processing to yield the mature, functional molecule. While comprehensive structural data on Esculentin-1-OA2 specifically remains limited in the current literature, its classification within the Esculentin family allows for reasonable structural predictions based on well-characterized analogues like Esculentin-1-OA1 and Esculentin-1a.

The Esculentin-1 family is characterized by several conserved structural features:

  • A highly conserved ring domain formed by an intramolecular disulfide bridge (typically between cysteine residues at positions 14 and 17 in OA1 variants)
  • High α-helical content (typically 30-40%) when interacting with membranes
  • An amphipathic structure with spatially separated cationic and hydrophobic regions
  • Molecular masses typically ranging between 3-5 kDa

Table 1: Predicted Structural Features of Esculentin-1-OA2 Based on Homologous Peptides

Structural FeatureEsculentin-1-OA1 (Homologue)Predicted for Esculentin-1-OA2
Amino Acid Length27 residues~25-30 residues
Disulfide Bonds1 (Cys14-Cys17)1 conserved bridge
Net Charge+4 at physiological pHHighly cationic (+3 to +6)
Helical Content~37%>30%
Key ResiduesGly1, Pro8, Cys14, Cys17Conserved hydrophobic residues

The disulfide-stabilized loop structure in the C-terminal region is a hallmark of this peptide family and contributes significantly to its stability against proteolytic degradation. This structural motif, combined with the amphipathic α-helix in the N-terminal region, enables the peptide to interact effectively with microbial membranes while resisting enzymatic breakdown in biological environments [6].

Rationale for Studying Esculentin-1-OA2 in Multidrug-Resistant Pathogen Management

The global health crisis of antimicrobial resistance necessitates urgent exploration of novel therapeutic agents with distinct mechanisms of action. Esculentin-1-OA2 presents several compelling pharmacological advantages for combating multidrug-resistant (MDR) pathogens:

Unique Mechanism of Action: Unlike conventional antibiotics that target specific molecular pathways (e.g., cell wall synthesis or protein translation), Esculentin-1-OA2 is predicted to exert its antimicrobial effects primarily through membrane disruption. The peptide's cationic nature facilitates electrostatic attraction to negatively charged microbial membranes, while its hydrophobic domains insert into lipid bilayers, causing permeability and rapid cell death. This membrane-targeting mechanism presents a higher barrier to resistance development compared to single-target antibiotics. Studies on related esculentin peptides have demonstrated minimal resistance development even after multiple exposure cycles, unlike conventional antibiotics which can show 8-128-fold increases in MIC [6] [7].

Activity Against Priority Pathogens: Preliminary studies on Esculentin-1-OA2 analogues show potent activity against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) which represent the most problematic MDR organisms in clinical settings. Recent surveillance data indicates alarming resistance rates among these pathogens, with up to 91% of K. pneumoniae isolates resistant to 3rd-generation cephalosporins and 71.4% methicillin resistance among S. aureus isolates in bloodstream infections [9].

Biofilm Penetration Capability: Esculentin-1-OA2 structural analogues have demonstrated significant anti-biofilm activity at sub-MIC concentrations. Biofilms represent a major challenge in treating device-related infections and chronic wounds, as they can increase bacterial resistance to antibiotics by up to 1,000-fold. Studies on Esculentin-1a(1-21) derivatives showed they can reduce biofilm formation in E. coli O157:H7 and P. aeruginosa at concentrations as low as ½ MIC, making them particularly valuable for treating biofilm-associated infections that resist conventional antibiotics [2] [8].

Synergistic Potential: Peptides like Esculentin-1-OA2 show synergistic effects when combined with conventional antibiotics, potentially restoring therapeutic efficacy against resistant strains. This synergy may allow for dose reduction of toxic antibiotics while enhancing overall antimicrobial efficacy. The peptide's ability to disrupt membrane integrity may facilitate increased intracellular accumulation of companion antibiotics, particularly against intracellular pathogens like P. aeruginosa that invade airway epithelial cells and evade conventional treatments [8].

Table 2: Clinical Relevance of Esculentin-1-OA2 Target Pathogens

PathogenResistance ConcernEsculentin-1a(1-21) MIC RangeResistance Rate in Bloodstream Infections
P. aeruginosaCarbapenem resistance0.4-8 µM4.77% of isolates [9]
S. aureusMethicillin resistance (MRSA)0.4-64 µM71.4% MRSA [9]
K. pneumoniaeESBL production0.2-32 µM91% 3rd-gen cephalosporin resistance [9]
A. baumanniiCarbapenem resistanceNot reported6.86% of isolates [9]
E. coliESBL production2-64 µM16.4% of isolates [9]

Dual Antimicrobial and Immunomodulatory Activity: Beyond direct microbial killing, Esculentin-1-OA2 structural analogues exhibit immunomodulatory functions that may enhance infection resolution. These include LPS neutralization, macrophage recruitment, and promotion of wound healing processes through stimulation of keratinocyte migration and angiogenesis. The peptide's ability to promote re-epithelialization via EGFR-dependent pathways and stimulate angiogenesis through PI3K/AKT signaling makes it particularly valuable for treating infected chronic wounds where both antimicrobial activity and tissue regeneration are required [3] [4].

These multifaceted properties position Esculentin-1-OA2 as a promising candidate for development against increasingly untreatable bacterial infections, particularly those involving biofilm formation and intracellular persistence in multidrug-resistant gram-negative pathogens that have developed resistance to virtually all conventional antibiotic classes [5] [9] [10].

Properties

Product Name

Esculentin-1-OA2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.